An In-depth Technical Guide to 4-Chloropicolinic Acid (CAS 5470-22-4)
An In-depth Technical Guide to 4-Chloropicolinic Acid (CAS 5470-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropicolinic acid, with the CAS number 5470-22-4, is a halogenated derivative of picolinic acid. While exhibiting limited direct biological activity itself, it serves as a crucial building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its notable application as a key intermediate in the development of therapeutic agents, particularly negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Detailed experimental protocols for its synthesis and characterization are presented, alongside representative methodologies for its potential biological evaluation.
Chemical and Physical Properties
4-Chloropicolinic acid is a white to off-white crystalline solid.[1] Its chemical structure and fundamental properties are summarized in the tables below.
Table 1: General Information
| Property | Value | Reference(s) |
| CAS Number | 5470-22-4 | [1] |
| Molecular Formula | C₆H₄ClNO₂ | [1] |
| Molecular Weight | 157.55 g/mol | [1] |
| IUPAC Name | 4-chloro-pyridine-2-carboxylic acid | [2] |
| Synonyms | 4-Chloro-2-pyridinecarboxylic acid | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 181 °C | [1] |
| Boiling Point | 308.0 ± 22.0 °C (Predicted) | [1] |
| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.27 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in ethanol (B145695). Limited solubility in water. | [1] |
Synthesis and Purification
4-Chloropicolinic acid can be synthesized through various methods, with a common laboratory-scale preparation involving the chlorination of 2-pyridinecarboxylic acid.
Synthesis from 2-Pyridinecarboxylic Acid
A general and effective method for the synthesis of 4-chloropicolinic acid involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride in the presence of sodium bromide.[1]
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Suspend 2-pyridinecarboxylic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (approx. 12.7 mL per gram of starting material).[1]
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Heat the mixture under reflux for 20 hours. The color of the reaction mixture will gradually change from dark green to deep red.[1]
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After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.[1]
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Dissolve the resulting orange residue in dichloromethane (B109758) (approx. 20 mL per gram of initial starting material) and filter through diatomaceous earth to remove insoluble impurities.[1]
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Cool the orange filtrate to -2 °C and slowly add double-distilled water (approx. 25 mL per gram of initial starting material) with vigorous stirring, maintaining the temperature between -2 and 2 °C. A white precipitate will form.[1]
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Continue stirring the mixture at room temperature for 20 hours.[1]
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Remove the dichloromethane and water by rotary evaporation.[1]
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Recrystallize the solid product from a minimal amount of ethanol to yield pure 4-chloropicolinic acid.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 4-chloropicolinic acid can be confirmed by ¹H NMR spectroscopy.
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δ 8.72 (1H, d, J = 4.9 Hz): This signal corresponds to the proton at the 6-position of the pyridine (B92270) ring.
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δ 8.09 (1H, d, J = 1.6 Hz): This signal is assigned to the proton at the 3-position of the pyridine ring.
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δ 7.84 (1H, dd, J = 4.9, 1.6 Hz): This doublet of doublets corresponds to the proton at the 5-position of the pyridine ring.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 4-chloropicolinic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.
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Broad O-H Stretch (approx. 2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
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C=O Stretch (approx. 1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.
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C=C and C=N Stretching (approx. 1400-1600 cm⁻¹): Multiple bands of varying intensity due to the aromatic pyridine ring.
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C-Cl Stretch (approx. 600-800 cm⁻¹): A moderate to strong absorption in the fingerprint region, indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)
Electron impact mass spectrometry of 4-chloropicolinic acid would be expected to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion [M]⁺: A peak at m/z 157 (for ³⁵Cl) and a smaller peak at m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio.
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Loss of H₂O: A fragment at m/z 139.
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Loss of COOH: A fragment at m/z 112.
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Decarboxylation (loss of CO₂): A fragment at m/z 113.
Biological Activity and Applications
While there is limited information on the direct biological targets of 4-chloropicolinic acid, its primary significance lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. Picolinic acid and its derivatives are known to possess a range of pharmacological activities, including antiviral, anti-inflammatory, and anticonvulsant properties.
Intermediate in the Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)
A key application of 4-chloropicolinic acid is in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[1] mGlu5 NAMs are of significant interest for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.
Hypothetical Signaling Pathway Involvement (Indirect)
As a precursor to an mGlu5 NAM, 4-chloropicolinic acid is indirectly linked to the modulation of the mGlu5 signaling pathway. mGlu5 is a G-protein coupled receptor that, upon activation by glutamate, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. A negative allosteric modulator would bind to a site on the receptor distinct from the glutamate binding site and reduce the signaling response to glutamate.
Representative Experimental Protocols for Biological Evaluation
While no specific biological activity data for 4-chloropicolinic acid is readily available, the following protocols represent standard assays that could be employed to assess its potential as an enzyme inhibitor or a receptor modulator.
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
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Preparation of Reagents:
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Prepare a stock solution of 4-chloropicolinic acid in a suitable solvent (e.g., DMSO).
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Prepare a buffered solution at the optimal pH for the target enzyme.
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Prepare solutions of the enzyme and its substrate in the assay buffer.
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Assay Procedure:
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In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of 4-chloropicolinic acid (or vehicle control).
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Pre-incubate the mixture for a defined period to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
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Data Analysis:
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Calculate the initial reaction rates for each inhibitor concentration.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
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mGlu5 Negative Allosteric Modulator Functional Assay (Calcium Mobilization)
This protocol is designed to identify and characterize negative allosteric modulators of the mGlu5 receptor.
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Cell Culture:
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Culture HEK293 cells stably expressing the mGlu5 receptor in appropriate media.
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Plate the cells in a 96-well plate and allow them to adhere overnight.
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Calcium Assay:
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Add varying concentrations of 4-chloropicolinic acid (or a known NAM as a positive control) to the wells and incubate.
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Stimulate the cells with a sub-maximal concentration (EC₈₀) of glutamate.
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Measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization, using a fluorescence plate reader.
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Data Analysis:
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Normalize the fluorescence response to the control (glutamate alone).
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Plot the normalized response against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
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